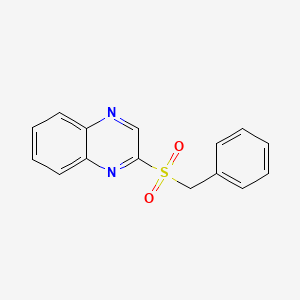

2-(Benzylsulfonyl)quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

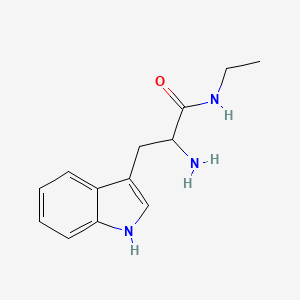

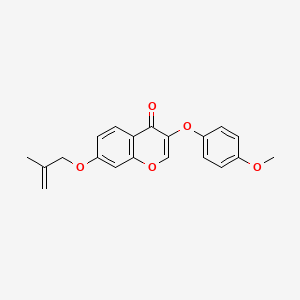

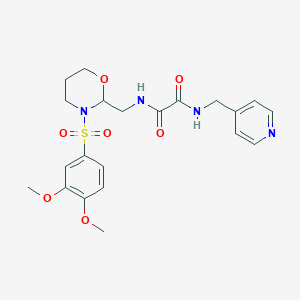

2-(Benzylsulfonyl)quinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . It has been used in the direct C-3 benzylation of quinoxalin-2 (1H)-ones .

Synthesis Analysis

The synthesis of 2-(Benzylsulfonyl)quinoxaline involves the use of benzylsulfonyl hydrazides as benzylating agents. A range of benzylsulfonyl hydrazides participated in the C-3 benzylation of quinoxalin-2 (1H)-ones with CuCN as the catalyst and DTBP as the oxidant . Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .Molecular Structure Analysis

Quinoxaline is a benzopyrazine system with the molecular formula C8H6N2 . It is formed of a benzene ring fused to the six-membered pyrazine ring .Chemical Reactions Analysis

Quinoxaline has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . The book explains new acid-catalyzed rearrangements of quinoxalinones giving benzimidazoles when exposed to nucleophilic reactants, thus leading to biheterocyclic systems .Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .Aplicaciones Científicas De Investigación

Copper-Catalyzed Benzylation of Quinoxalin-2(1H)-ones

A study by Xie et al. (2022) demonstrated the use of benzylsulfonyl hydrazides in the direct C-3 benzylation of quinoxalin-2(1H)-ones. This process, involving CuCN as the catalyst and DTBP as the oxidant, yielded diverse 3-benzylquinoxalin-2(1H)-ones, showcasing the versatility of 2-(Benzylsulfonyl)quinoxaline in synthetic chemistry (Xie, Tian, Zhang, & Tian, 2022).

Neuroprotectant for Cerebral Ischemia

2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, inhibits the quisqualate subtype of the glutamate receptor. This compound, as reported by Sheardown et al. (1990), protects against global ischemia even when administered two hours after an ischemic challenge, indicating its potential as a neuroprotective agent (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).

Asymmetric Hydrogenation of Functionalized Alkenes

Imamoto et al. (2012) developed enantiomers of 2,3-bis(tert-butylmethylphosphino)quinoxaline (QuinoxP*) for use in the asymmetric hydrogenation of functionalized alkenes. This led to the efficient preparation of several chiral pharmaceutical ingredients, demonstrating the application of quinoxaline derivatives in catalysis and pharmaceutical synthesis (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Antibacterial Activity

Alavi et al. (2017) investigated the synthesis of different quinoxalines, leading to the creation of various sulfonamides with significant antibacterial activities against Staphylococcus spp. and Escherichia coli. This highlights the potential of 2-(Benzylsulfonyl)quinoxaline derivatives in developing new antibacterial agents (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Safety and Hazards

Direcciones Futuras

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases. Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and the near future . The current biological diagnostic findings suggest that quinoxaline-linked sulfonamide hybrids are capable of being established as lead compounds; modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .

Propiedades

IUPAC Name |

2-benzylsulfonylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-20(19,11-12-6-2-1-3-7-12)15-10-16-13-8-4-5-9-14(13)17-15/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRYNKZETYPXBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylsulfonyl)quinoxaline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile](/img/structure/B2969251.png)

![N-cyclopentyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2969258.png)

![N-cycloheptyl-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2969269.png)